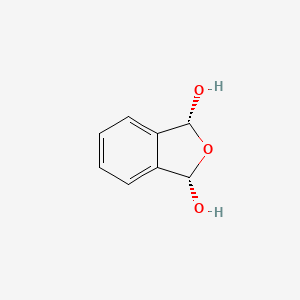
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol is a chiral organic compound that belongs to the class of diols It features a dihydroisobenzofuran ring system with hydroxyl groups attached to the first and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol can be achieved through several methods. One common approach involves the asymmetric transfer hydrogenation of 3-aryl-indanones using chiral catalysts. This method produces high yields of the desired diol with excellent diastereoselectivity and enantioselectivity . Another method involves the reduction of enantioenriched 3-aryl-1-indanones using reducing agents such as sodium borohydride or K-selectride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen sources such as formic acid and triethylamine mixtures to achieve high yields and optical purity . The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1,3-Dihydroisobenzofuran-1,3-diol: Unique due to its specific stereochemistry and dihydroisobenzofuran ring system.
(1R,3S)-3-aminocyclopentanol: Similar in having chiral centers but differs in the ring structure and functional groups.
(1R,3S)-3-methoxycarbonyl-1-indanol: Shares the chiral centers but has different substituents and applications.
Uniqueness
This compound stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in asymmetric synthesis and chiral chemistry.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1S,3R)-1,3-dihydro-2-benzofuran-1,3-diol |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-10H/t7-,8+ |
InChI Key |
AONGOYXHASSPAZ-OCAPTIKFSA-N |
Isomeric SMILES |
C1=CC=C2[C@H](O[C@H](C2=C1)O)O |
Canonical SMILES |
C1=CC=C2C(OC(C2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















